molecular formula C9H15N3O B12974367 2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

Cat. No.: B12974367
M. Wt: 181.23 g/mol
InChI Key: RGEXDXCTFFZZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound with a unique structure that combines a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethyl-1,2-dihydropyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[4,3-c]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different substitution patterns.

    2,4,4-Trimethyl-1,2-dihydropyridine: A precursor in the synthesis of the target compound.

Uniqueness

2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is unique due to its specific substitution pattern and the combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2,4,4-trimethyl-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C9H15N3O/c1-9(2)7-6(4-5-10-9)11-12(3)8(7)13/h10-11H,4-5H2,1-3H3

InChI Key

RGEXDXCTFFZZIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)NN(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.